Cas no 1697272-82-4 (Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester)

Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a carbamate ester group with a cyclopentyl and tert-butyl substitution. Its structure offers stability and reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for peptide modifications and protecting group strategies. The tert-butyl ester moiety enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions. The cyclopentyl and methyl groups contribute to steric control in reactions, enabling precise functionalization. This compound is suited for applications requiring controlled release of active moieties or tailored molecular frameworks in pharmaceutical and agrochemical research.
Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester structure
1697272-82-4 structure
Product Name:Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
CAS No:1697272-82-4
MF:C14H25NO3
MW:255.353204488754
CID:5292418
Update Time:2025-06-22

Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H25NO3/c1-10(15-13(17)18-14(2,3)4)9-12(16)11-7-5-6-8-11/h10-11H,5-9H2,1-4H3,(H,15,17)
    • InChI Key: SDCRZAMIGHSOFB-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC(C)CC(C1CCCC1)=O

Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester Pricemore >>

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Additional information on Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester

Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester (CAS No. 1697272-82-4): A Comprehensive Overview

Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, identified by its CAS number 1697272-82-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structural features of this molecule, including its bulky cyclopentyl and dimethyl groups, contribute to its distinct chemical properties and potential biological activities.

The synthesis of Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester involves a multi-step process that requires precise control over reaction conditions and reagent selection. The presence of the cyclopentyl ring and the 1-methyl-3-oxopropyl side chain introduces steric hindrance and electronic effects that influence the compound's reactivity and stability. Advanced synthetic methodologies, such as organometallic catalysis and transition-metal-mediated reactions, have been employed to achieve high yields and purity levels in its production.

In recent years, there has been a growing interest in exploring the pharmacological potential of carbamate derivatives. The structural motif of Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester has been investigated for its possible role in modulating enzyme activity and interacting with biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways and metabolic disorders. These findings have prompted further research into its therapeutic applications.

The< strong>CAS number 1697272-82-4 serves as a unique identifier for this compound, facilitating its recognition in scientific literature and patent databases. Researchers often rely on CAS numbers to ensure accurate referencing and to avoid confusion with structurally similar compounds. The systematic naming of Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester adheres to the rules established by the International Union of Pure and Applied Chemistry (IUPAC), ensuring consistency across different scientific disciplines.

The chemical properties of this compound are further illuminated by its spectroscopic data, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed insights into the molecular structure and dynamics of Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester, enabling researchers to confirm its identity and purity. Additionally, computational methods such as molecular modeling have been utilized to predict the compound's behavior in various environments.

The potential applications of Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester extend beyond pharmaceuticals into other areas such as polymer chemistry and material science. Its ability to act as a building block for more complex molecules makes it valuable in the synthesis of novel materials with tailored properties. For instance, carbamates derived from this compound have been explored as additives in coatings and adhesives to enhance their durability and resistance to environmental factors.

The safety profile of this compound is another critical aspect that has been thoroughly evaluated through toxicological studies. These studies assess its acute toxicity, chronic effects, and potential environmental impact. The results indicate that under controlled conditions,< strong>Carbamic acid, N-(3-cyclopentyl-1-methyl-3-oxopropyl)-, 1,1-dimethylethyl ester exhibits low toxicity levels when handled appropriately. However, it is essential to follow standard laboratory protocols to minimize any potential risks associated with its use.

The role of computational chemistry in understanding the behavior of complex molecules like Carbamic acidCAS no1697272 -82 -4 cannot be overstated. Advanced computational models help predict how this compound will interact with biological systems and other chemicals. This information is crucial for designing experiments efficiently and for interpreting experimental results accurately. By integrating experimental data with computational insights, researchers can gain a more comprehensive understanding of the compound's mechanisms of action.

The future directions for research on Carbamic acidCAS no1697272 -82 -4

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